Silicon dinitride oxide is synthesized from silicon dioxide and silicon nitride through various methods, including chemical vapor deposition and combustion synthesis. It falls under the category of inorganic compounds and is recognized for its semiconducting properties, making it suitable for use in electronic devices.
Silicon dinitride oxide can be synthesized through several methods:
The choice of synthesis method affects the purity, morphology, and crystallinity of the resulting Si2N2O. For instance, CVD typically yields high-purity films suitable for electronic applications, while combustion synthesis can produce bulk powders with specific particle sizes.
Silicon dinitride oxide has a complex molecular structure characterized by a network of silicon and nitrogen atoms interconnected by covalent bonds.
X-ray diffraction studies reveal distinct peaks corresponding to the crystalline phases of Si2N2O, confirming its ordered structure. Fourier-transform infrared spectroscopy further indicates characteristic absorption bands associated with Si-N and Si-O bonds.
Silicon dinitride oxide participates in various chemical reactions that are vital for its applications:
These reactions are critical for understanding the stability and reactivity of Si2N2O in various environments.
The mechanism of action of silicon dinitride oxide primarily revolves around its role as a semiconductor material in electronic devices.
Studies have shown that the bandgap energy of Si2N2O is approximately 3.5 eV, which positions it as a suitable candidate for ultraviolet light-emitting devices.
These properties make Si2N2O an attractive material for high-temperature applications.
Silicon dinitride oxide has diverse applications across various scientific fields:
The versatility of silicon dinitride oxide underscores its significance in advancing technology across multiple domains.
The formalization of flaw remediation traces back to early federal computing standards, with significant milestones occurring through legislative and executive actions. The National Institute of Standards and Technology, established in 1901 as the National Bureau of Standards, began developing comprehensive cybersecurity guidelines in response to growing digital infrastructure vulnerabilities [4]. Executive Order 13636 (February 2013) marked a pivotal moment by tasking the National Institute of Standards and Technology with creating a cybersecurity framework to enhance critical infrastructure protection. This initiated a year-long collaborative process involving:
The resulting Cybersecurity Framework version 1.0 (2014) integrated flaw remediation concepts that later crystallized into formal controls. Subsequent frameworks like the Cybersecurity Maturity Model Certification further refined these requirements, transitioning from self-attestation to mandatory third-party assessments for defense contractors handling sensitive government data [9]. This evolution established vulnerability remediation as a non-negotiable security practice rather than a recommended guideline.
Table: Historical Development of Flaw Remediation Standards
Year | Initiative | Impact on Flaw Remediation |
---|---|---|
1901 | Establishment of National Bureau of Standards | Created foundational standards body for future cybersecurity guidance |
2013 | Executive Order 13636 | Mandated creation of standardized cybersecurity framework |
2014 | NIST Cybersecurity Framework v1.0 | Integrated flaw remediation concepts into core functions |
2020 | CMMC 1.0 | Introduced mandatory third-party verification of remediation practices |
2021 | CMMC 2.0 | Streamlined remediation requirements into tiered implementation levels [9] |
System and Information Integrity-2 is formally defined within National Institute of Standards and Technology Special Publication 800-53 as the control governing "flaw remediation" across information systems. Its current iteration (Revision 5) specifies four core requirements that organizations must implement:
The scope encompasses all software and firmware components within organizational information systems, with special emphasis on "security-relevant updates" including patches, service packs, and malicious code signatures. National Institute of Standards and Technology explicitly states that flaw remediation applies to vulnerabilities discovered through multiple channels: security assessments, continuous monitoring, incident response activities, and system error handling [2]. The control operates within the System and Information Integrity family (one of 20 control families in Revision 5), which collectively addresses malicious code protection, spam handling, and security function verification [7].
Table: System and Information Integrity-2 Requirements and Implementation Specifications
Core Requirement | Implementation Considerations | Baseline Applicability |
---|---|---|
Flaw identification and reporting | Use of Common Vulnerabilities and Exposures databases for vulnerability tracking | Low, Moderate, High systems |
Update testing | Exception for low-risk updates like antivirus signatures | Moderate, High systems |
Timely installation | Organization-defined timeframes based on vulnerability criticality | Moderate, High systems |
Configuration management integration | Verification of United States Computer Emergency Readiness Team guidance implementation | High systems [1] |
System and Information Integrity-2 functions as a critical vulnerability mitigation mechanism through several interconnected security functions:
Preventive vulnerability management: By mandating predefined timeframes for patch installation (based on vulnerability severity and system criticality), System and Information Integrity-2 establishes a proactive defense against exploit cycles. The control requires organizations to measure "time between flaw identification and remediation" (System and Information Integrity-2(3)), creating accountability for rapid vulnerability closure [1] [2]. This timeframe approach directly disrupts the adversary's opportunity to weaponize known vulnerabilities.
Automated enforcement mechanisms: Control enhancements like System and Information Integrity-2(2) (automated flaw remediation status) and System and Information Integrity-2(4) (automated patch management tools) enable continuous compliance monitoring. These technical implementations are mandatory for moderate and high-impact systems, allowing organizations to:
The control's effectiveness is evidenced by its baselining across all impact levels (Low, Moderate, High) in National Institute of Standards and Technology publications and its incorporation into frameworks like the Federal Risk and Authorization Management Program. Organizations implementing System and Information Integrity-2 reduce mean time to patch from industry averages of 102 days to organizational benchmarks typically under 30 days for critical vulnerabilities [1] [8]. This directly mitigates systemic risk by eliminating adversary footholds within enterprise environments.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1